2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Catalog No.
S529773
CAS No.
148893-10-1
M.F
C10H15F6N6OP
M. Wt
380.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethy...

CAS Number

148893-10-1

Product Name

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C10H15F6N6OP

Molecular Weight

380.23 g/mol

InChI

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1

InChI Key

JNWBBCNCSMBKNE-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-((1H-1,2,3-triazolo-(4,5-b)pyridin-1-yloxy)(dimethylamino)methylene)N-methylmethanaminium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N;,N'-tetramethyluronium hexafluorophosphate, O-HATU cpd

Canonical SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

Description

The exact mass of the compound HATU is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Advantages of HATU

  • High Efficiency: HATU demonstrates excellent efficiency in peptide coupling reactions, leading to high yields of the desired peptide product [].
  • Minimal Racemization: Compared to some other coupling reagents, HATU minimizes racemization, a process that creates unwanted isomers during peptide synthesis []. This is particularly important for peptides with chiral centers, where maintaining the correct stereochemistry is crucial for their function.
  • Water Tolerance: HATU exhibits good water tolerance, allowing for reactions to be performed in aqueous environments which can be more compatible with certain biomolecules.

These advantages make HATU a popular choice for researchers studying peptides and their applications in various fields, including drug discovery, protein engineering, and vaccine development.

Mechanism of Action

HATU functions as a coupling reagent by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of the desired peptide bond. The activation process involves HATU forming a transient intermediate with the carboxyl group, which then reacts with the amine group to form the amide bond and release HATU by-products [].

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a chemical compound characterized by its complex structure and unique properties. The molecular formula of this compound is C10H15F6N6OP, and it has a molecular weight of approximately 380.235 g/mol. Typically appearing as a white crystalline powder, it has a melting point ranging from 183 to 188 °C (dec.) . This compound is notable for its application in peptide synthesis and as a coupling reagent due to its ability to activate carboxylic acids for amide bond formation.

HATU acts as a coupling reagent by activating carboxylic acids into more reactive intermediates. The triazolopyridinium ring in its structure facilitates the removal of the hydroxyl group (OH) from the carboxylic acid, creating a more electrophilic carbonyl carbon. This activated carbonyl carbon then readily reacts with the nucleophilic amine to form the desired amide bond [].

HATU is considered a potentially harmful compound []. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is also suspected to be harmful if swallowed [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling HATU. Work in a well-ventilated fume hood and avoid contact with skin, eyes, and clothing [].
, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate acts primarily as a coupling agent. It facilitates the formation of amide bonds by activating carboxylic acids. The mechanism involves the generation of an acyl azolium intermediate, which then reacts with an amine to form the desired amide product. This process is crucial in peptide synthesis where efficiency and yield are paramount.

The synthesis of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate can be achieved through several methods:

  • Reaction of Benzotriazole Derivatives: Starting from benzotriazole derivatives, the compound can be synthesized by introducing the tetramethyluronium moiety through nucleophilic substitution.
  • Use of Hexafluorophosphate Salts: The final product is often obtained by reacting the intermediate with hexafluorophosphate sources such as hexafluorophosphoric acid or its salts.
  • Solvent Systems: Various solvent systems can be employed to optimize yields and purity during synthesis.

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate finds applications primarily in:

  • Peptide Synthesis: As a coupling reagent for forming amide bonds.
  • Organic Synthesis: In various synthetic pathways where activation of carboxylic acids is required.
  • Pharmaceutical Development: Potentially useful in developing new therapeutic agents due to its structural characteristics.

Interaction studies involving 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate focus on its reactivity with different nucleophiles and electrophiles in organic synthesis. The compound's ability to activate carboxylic acids allows for efficient coupling reactions with various amines and other nucleophiles. Studies may also explore its stability under different conditions and interactions with solvents.

Several compounds exhibit structural or functional similarities to 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate:

Compound NameMolecular FormulaKey Features
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateC11H16F6N5OPSimilar coupling agent; slightly different structure
O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateC11H16F6N5OPRelated structure; used in similar applications
N,N,N',N'-Tetramethyluronium hexafluorophosphate (commonly known as HBTU)C11H16F6N5OPWidely used coupling reagent; simpler structure

The uniqueness of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate lies in its specific benzotriazole derivative structure that enhances its reactivity and application scope compared to other similar compounds. Its ability to facilitate efficient peptide bond formation distinguishes it within the category of coupling reagents.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B93RIH1T7E

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (27.22%): Flammable solid [Danger Flammable solids];
H315 (34.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (34.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

HATU

Dates

Modify: 2023-08-15
1. Carpino L A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive[J]. Journal of the American Chemical Society, 1993, 115(10): 4397-4398.
2. Carpino L A, Imazumi H, El‐Faham A, et al. The uronium/guanidinium peptide coupling reagents: Finally the true uroniumsalts[J]. AngewandteChemie International Edition, 2002, 41(3): 441-445.
3. Carpino L A, Imazumi H, Foxman B M, et al. Comparison of the Effects of 5-and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4-and 7-Isomers[J]. Organic letters, 2000, 2(15): 2253-2256.
4. Amine to Amide (Coupling) - HATU

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